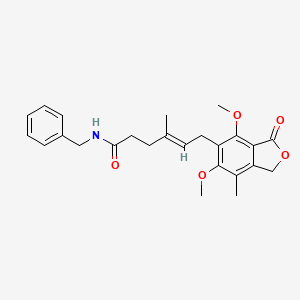![molecular formula C22H23N5O3 B10987880 3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(1-methyl-1H-benzimidazol-5-yl)propanamide](/img/structure/B10987880.png)
3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(1-methyl-1H-benzimidazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of imidazolidinyl and benzimidazolyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE typically involves multi-step organic reactions. The starting materials include phenethylamine, imidazolidine-2,5-dione, and 1-methyl-1H-benzimidazole. The key steps in the synthesis may include:
Formation of the imidazolidinyl intermediate: This involves the reaction of phenethylamine with imidazolidine-2,5-dione under controlled conditions.
Coupling with benzimidazole derivative: The imidazolidinyl intermediate is then coupled with 1-methyl-1H-benzimidazole using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and large-scale reactors to handle the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dioxo-4-imidazolidinyl)-N-(1H-benzimidazol-5-yl)propanamide
- 3-(2,5-Dioxo-1-phenethyl-4-imidazolidinyl)-N-(1H-benzimidazol-5-yl)propanamide
Uniqueness
3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE is unique due to the presence of both imidazolidinyl and benzimidazolyl moieties, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C22H23N5O3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(1-methylbenzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C22H23N5O3/c1-26-14-23-18-13-16(7-9-19(18)26)24-20(28)10-8-17-21(29)27(22(30)25-17)12-11-15-5-3-2-4-6-15/h2-7,9,13-14,17H,8,10-12H2,1H3,(H,24,28)(H,25,30) |
InChI Key |
LCSOVABIIUHXJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)CCC3C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10987799.png)
![3,4-dimethoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10987800.png)
![N-(3-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10987803.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10987809.png)
methanone](/img/structure/B10987818.png)
![4-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B10987820.png)

![5-[(3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]-N-(4,5-dimethyl-1,3-thiazol-2-YL)pentanamide](/img/structure/B10987834.png)

![5-[(4-phenylpiperazin-1-yl)methyl]-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B10987842.png)
![ethyl [2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10987846.png)
![N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10987849.png)
![N-(1H-indol-4-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B10987853.png)
![3-hydroxy-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B10987857.png)
